2,3-Dichloro-6-(trifluoromethyl)benzyl bromide
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Description
“2,3-Dichloro-6-(trifluoromethyl)benzyl bromide” is a chemical compound with the CAS Number: 886501-99-1 . It has a molecular weight of 307.92 and its IUPAC name is 2-(bromomethyl)-3,4-dichloro-1-(trifluoromethyl)benzene .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H4BrCl2F3 . The InChI Code is 1S/C8H4BrCl2F3/c9-3-4-5(8(12,13)14)1-2-6(10)7(4)11/h1-2H,3H2 .Safety and Hazards
The compound causes severe skin burns and eye damage . It may also cause respiratory irritation . It’s recommended to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn, and it should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that benzylic halides, such as this compound, typically react at the benzylic position .
Mode of Action
The compound can undergo reactions at the benzylic position, which include free radical bromination and nucleophilic substitution . In a free radical reaction, for instance, a bromine atom is lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
The reactions at the benzylic position can potentially influence various biochemical pathways depending on the nature of the interacting molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide. Furthermore, the compound’s reactivity and biological activity can be influenced by factors such as electronegativity .
Properties
IUPAC Name |
3-(bromomethyl)-1,2-dichloro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2F3/c9-3-4-5(8(12,13)14)1-2-6(10)7(4)11/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXOBZONYMZJCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)CBr)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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